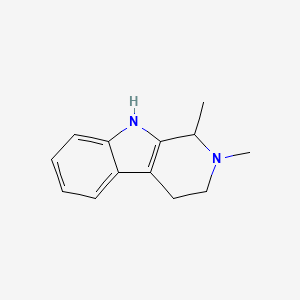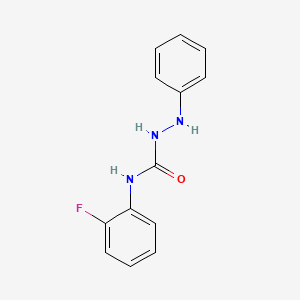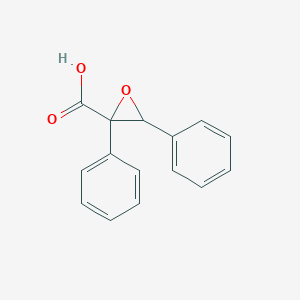
2,3-Diphenyloxirane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenyloxirane-2-carboxylic acid is an organic compound with the molecular formula C14H12O3. It is a derivative of oxirane, featuring two phenyl groups attached to the oxirane ring and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Diphenyloxirane-2-carboxylic acid can be synthesized through several methods:
Oxidation of Stilbene: One common method involves the oxidation of stilbene using peracids such as m-chloroperbenzoic acid (m-CPBA) to form the corresponding epoxide, which is then further oxidized to introduce the carboxylic acid group.
Lithiation and Electrophilic Addition: Another method involves the lithiation of 2,3-diphenyloxirane followed by the addition of carbon dioxide to form the carboxylic acid.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diphenyloxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.
Electrophiles: Various electrophiles can be used for substitution reactions on the phenyl rings.
Major Products
Oxidation: Further oxidized carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
2,3-Diphenyloxirane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a model compound for studying epoxide reactivity.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-diphenyloxirane-2-carboxylic acid involves its reactivity as an epoxide and a carboxylic acid. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. The carboxylic acid group can participate in acid-base reactions and form esters or amides. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stilbene Oxide: Similar in structure but lacks the carboxylic acid group.
2,3-Diphenyloxirane: The parent compound without the carboxylic acid group.
Uniqueness
2,3-Diphenyloxirane-2-carboxylic acid is unique due to the presence of both the oxirane ring and the carboxylic acid group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
53884-88-1 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
2,3-diphenyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c16-14(17)15(12-9-5-2-6-10-12)13(18-15)11-7-3-1-4-8-11/h1-10,13H,(H,16,17) |
Clé InChI |
VTCBMUQQGHEZCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


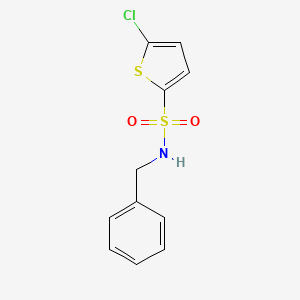
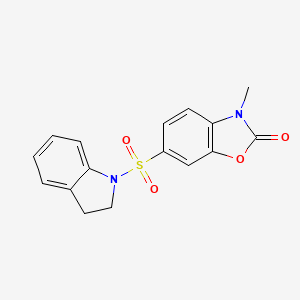
![butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14155715.png)
![2-Naphthalenamine, N-[4-(1,1,3,3-tetramethylbutyl)phenyl]-](/img/structure/B14155718.png)
![N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14155722.png)
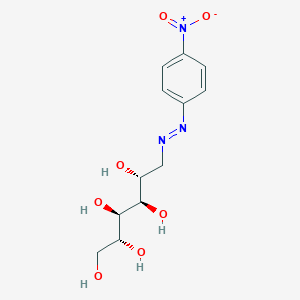
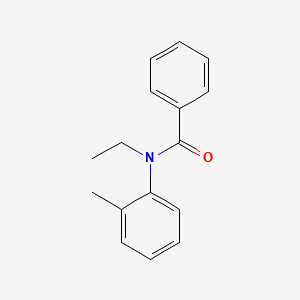
![(8R,9S,10R,12S,13S,14S,15S,17S)-17-acetyl-12,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14155731.png)
![2,2'-[(Methylimino)dimethanediyl]bis(4-methylphenol)](/img/structure/B14155738.png)
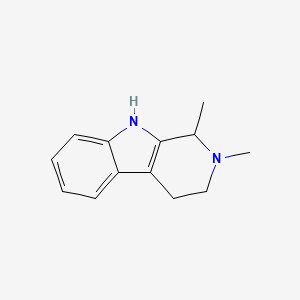
![Ornithine, N5-[(acetylamino)iminomethyl]-](/img/structure/B14155769.png)
![N-[4-[(benzylamino)methyl]phenyl]acetamide](/img/structure/B14155777.png)
